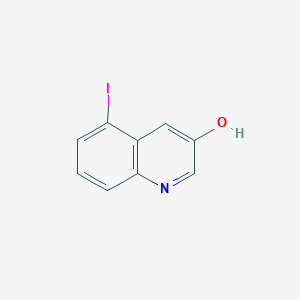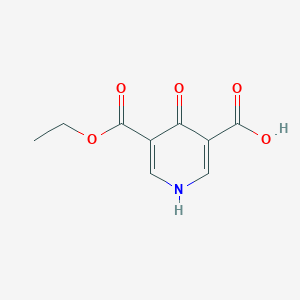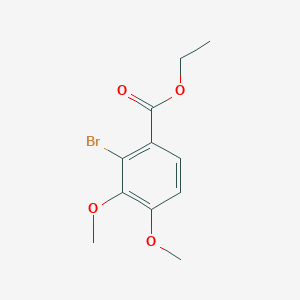
(S)-7-Bromo-8-fluorochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 8th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Bromo-8-fluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-amine derivatives.
Substitution: Formation of azido-chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-7-Bromo-8-fluorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-8-fluorochroman: Lacks the amine group at the 4th position.
8-Fluorochroman-4-amine: Lacks the bromine atom at the 7th position.
7-Bromo-chroman-4-amine: Lacks the fluorine atom at the 8th position.
Uniqueness
(S)-7-Bromo-8-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, as well as the amine group, which collectively contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H9BrFNO |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
(4S)-7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI-Schlüssel |
IOBOGNXNVJDONG-ZETCQYMHSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)Br |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



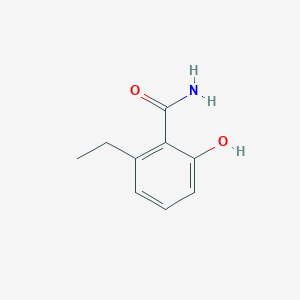
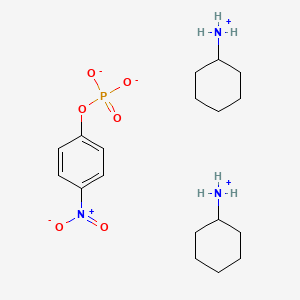
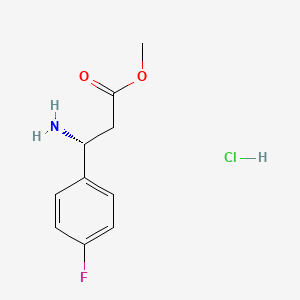
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)

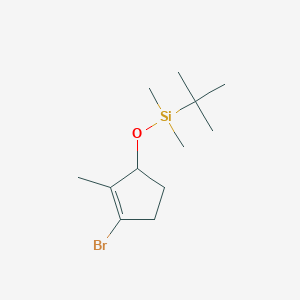
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
